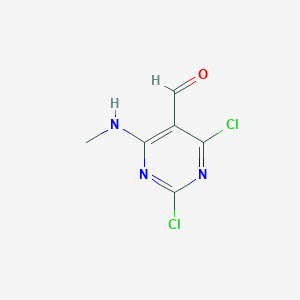

2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde

Description

2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative featuring a carbaldehyde group at position 5, methylamino at position 6, and chlorine atoms at positions 2 and 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as thieno[2,3-d]pyrimidines and functionalized pyrimidyl alkanols . Its aldehyde group enables participation in condensation and nucleophilic addition reactions, while the chloro substituents facilitate substitution reactions for further functionalization. The methylamino group contributes to its solubility and influences electronic properties, making it valuable in medicinal chemistry and asymmetric catalysis .

Properties

Molecular Formula |

C6H5Cl2N3O |

|---|---|

Molecular Weight |

206.03 g/mol |

IUPAC Name |

2,4-dichloro-6-(methylamino)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C6H5Cl2N3O/c1-9-5-3(2-12)4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11) |

InChI Key |

JBARZLFFRPWUPD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=NC(=N1)Cl)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The Vilsmeier-Haack reaction remains a popular choice for industrial synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under mild conditions, making them prime sites for functionalization. The electron-withdrawing carbaldehyde group at position 5 enhances the electrophilicity of the pyrimidine ring, facilitating S<sub>N</sub>Ar reactions.

Key Findings:

-

Amination : Reaction with primary/secondary amines replaces chlorine atoms. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzylamine, EtOH, reflux, 12 h | 2-Chloro-4-benzylamino derivative | 78% | |

| Ethanolamine, DMF, 80°C, 6 h | 2,4-Bis(ethanolamino) derivative | 65% |

-

Alkoxy Substitution : Methanol or ethanol substitutes chlorine in the presence of NaH, forming alkoxy-pyrimidine derivatives.

Reactivity of the Carbaldehyde Group

The aldehyde at position 5 participates in condensation and cyclization reactions, enabling the synthesis of fused heterocycles.

Key Reactions:

-

Claisen-Schmidt Condensation : Reacts with acetophenones to form chalcone derivatives. For example, condensation with 4-methylacetophenone yields a chalcone analog in 85% yield .

-

Schiff Base Formation : Reacts with hydrazines to form hydrazones, which are precursors for pyrazole or triazole derivatives .

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Pyrimidine-hydrazone | THF, 5°C, 1 h | 95% | |

| 4-Methylacetophenone | Chalcone derivative | EtOH, KOH, reflux, 8 h | 85% |

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles, critical in medicinal chemistry.

Examples:

-

Pyrazolo[3,4-d]pyrimidine Formation : Reaction with hydrazine derivatives followed by cyclization yields pyrazolo-pyrimidine cores, which show EGFR inhibitory activity .

-

Thiazolo[4,5-d]pyrimidine Synthesis : Condensation with thioamides generates thiazole-fused pyrimidines with anti-inflammatory properties .

Cross-Coupling Reactions

The chlorines enable palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling : Aryl boronic acids substitute chlorine at position 4, forming biaryl derivatives.

-

Buchwald-Hartwig Amination : Direct coupling with aryl amines under Pd catalysis .

Comparative Reactivity

The methylamino group at position 6 influences regioselectivity:

-

Steric Effects : Hinders substitution at position 6, directing nucleophiles to positions 2 and 4.

-

Electronic Effects : The –NHCH<sub>3</sub> group donates electrons, slightly deactivating the pyrimidine ring compared to dichloro analogs.

Toxicity and Handling

Scientific Research Applications

2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with a pyrimidine ring, two chlorine substituents, and a methylamino group. It has a carbaldehyde functional group at the 5-position, contributing to its reactivity and potential biological activity. Its applications lie primarily in medicinal chemistry and as an intermediate in various chemical syntheses.

Applications

- Medicinal Chemistry As an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory pathways. It has been studied for its anti-inflammatory properties, especially regarding cyclooxygenase (COX) enzyme inhibition. Compounds derived from this structure have demonstrated potential as anti-inflammatory agents, with IC50 values indicating their efficacy against COX-1 and COX-2 enzymes, suggesting therapeutic applications in treating inflammatory diseases.

- Synthesis Synthesis of this compound can be achieved through several methods. It can be used as a versatile building block for synthesizing more complex molecules.

Interaction studies have shown the compound's ability to form complexes with various biological targets. For instance, it interacts effectively with COX enzymes, inhibiting prostaglandin synthesis, which is crucial in mediating inflammation and pain responses.

Anti-inflammatory Research

- Several studies highlight the anti-inflammatory potential of pyrimidine derivatives, with some demonstrating significant in vitro activity by suppressing COX-2 activity . For example, compounds 5 and 6 showed IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- Research on pyrazolo[3,4-d]pyrimidine derivatives has identified compounds (15–17 ) that significantly decrease iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to indomethacin . These derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents like pyridine (15 ) and a chloromethyl group (16 ) at the 2-position of the pyrimidine skeleton enhances anti-inflammatory activity .

Synthesis of Related Compounds

This compound shares structural similarities with several compounds, offering varied synthetic pathways for derivative exploration:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Contains amino group instead of methylamino | More polar; different reactivity profile |

| 4-Chloro-6-methylpyrimidine-5-carbaldehyde | Lacks dichloro substituents | Less reactive due to fewer halogen atoms |

| 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde | Similar methylamino group | Different chlorine positioning affects reactivity |

Unique Properties

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The pathways involved include nucleophilic substitution and condensation reactions, which allow the compound to form stable complexes with its targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents (e.g., 2,4-dichloro) enhance electrophilicity at the pyrimidine ring, favoring nucleophilic substitution, while methylamino or azetidine groups increase solubility and steric bulk .

- Aldehyde Reactivity: All analogs retain the 5-carbaldehyde group, enabling reactions with organozinc reagents (e.g., diisopropylzinc) to form chiral pyrimidyl alkanols .

Substitution Reactions

- This compound: The 4-chloro position is more reactive than the 2-chloro due to steric and electronic effects, as demonstrated in radical additions with xanthates to form isoindoline derivatives .

- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde: The methylthio group at position 2 stabilizes the ring against hydrolysis, allowing selective substitution at position 6 during thienopyrimidine synthesis .

Asymmetric Catalysis

The aldehyde group in this compound participates in asymmetric autocatalysis with diisopropylzinc, yielding pyrimidyl alkanols with >95% enantiomeric excess (ee) when initiated by chiral alcohols like (S)-1-phenethyl alcohol . In contrast, analogs lacking the methylamino group (e.g., 4,6-dichloro-5-methoxypyrimidine) show reduced enantioselectivity due to weaker hydrogen-bonding interactions .

Crystal Packing and Intermolecular Interactions

- This compound: No crystallographic data is available, but related compounds like 4,6-dichloro-5-methoxypyrimidine exhibit Cl···N interactions (3.09–3.10 Å) that stabilize 3D frameworks .

Biological Activity

2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound notable for its pyrimidine ring structure, which includes two chlorine substituents and a methylamino group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory properties and potential applications as an intermediate in various chemical syntheses.

- Molecular Formula : CHClNO

- Molecular Weight : 191.01 g/mol

- Functional Groups : Carbaldehyde at the 5-position, methylamino group at the 6-position.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The inhibition of these enzymes is crucial as they are responsible for the synthesis of prostaglandins, mediators of inflammation and pain.

Inhibition Data :

- IC50 Values : Studies have reported IC50 values indicating the efficacy of this compound against COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. For instance, one study highlighted that related compounds exhibited IC50 values comparable to those of standard anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the molecular structure can significantly impact biological activity. The presence of electron-donating groups enhances anti-inflammatory effects. The following table summarizes some key findings related to structural modifications:

| Compound Name | Structural Features | IC50 (μM) | Comments |

|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amino group instead of methylamino | 0.04 ± 0.09 | More polar; different reactivity profile |

| 4-Chloro-6-methylpyrimidine-5-carbaldehyde | Lacks dichloro substituents | >1.0 | Less reactive due to fewer halogen atoms |

| 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde | Similar methylamino group | 0.05 ± 0.01 | Different chlorine positioning affects reactivity |

The compound's mechanism involves the formation of complexes with COX enzymes, leading to inhibition of prostaglandin synthesis. This action is pivotal in mediating inflammatory responses and pain relief.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that derivatives of this compound effectively suppressed COX-2 activity with IC50 values comparable to celecoxib, highlighting its potential as a lead compound for developing new anti-inflammatory agents .

- Animal Models : In vivo studies using carrageenan-induced paw edema models showed that compounds derived from this structure exhibited significant reductions in inflammation compared to control groups .

- Pharmacokinetic Profiles : Further evaluations have indicated favorable pharmacokinetic properties for certain derivatives, suggesting their viability for therapeutic applications .

Q & A

Basic Question: What are the optimized synthetic routes for 2,4-dichloro-6-(methylamino)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via oxidation of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde using activated manganese(IV) oxide (MnO₂) in dry chloroform. Key parameters include:

- Oxidation time : Stirring overnight at room temperature ensures complete conversion .

- Workup : Filtration through Celite® followed by solvent removal under vacuum and trituration with hexanes yields the product in 73% yield .

- Purity : Residual solvents or unreacted starting materials can be minimized using silica gel chromatography (e.g., DCM:MeOH gradients) .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H NMR : Prioritize the aldehyde proton (δ ~9.70 ppm, singlet) and methylamino group (δ ~3.12 ppm, J = 6.2 Hz). Substituent-induced deshielding confirms regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₇H₆Cl₂N₃O⁺, calc. 230.9854) .

- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the aldehyde functionality .

Advanced Question: How can structure–activity relationship (SAR) studies be designed to probe the biological relevance of the dichloro and methylamino substituents?

Answer:

- Analog Synthesis : Replace Cl with F (electron-withdrawing) or CH₃ (electron-donating) to assess electronic effects. For example, 4,6-difluoro analogs were synthesized via nucleophilic substitution of 4,6-dichloropyrimidine-5-carbaldehyde .

- Biological Testing : Compare minimum inhibitory concentrations (MICs) against bacterial models (e.g., Mycobacterium tuberculosis) to link substituent effects to activity .

- Data Interpretation : Contradictions in activity (e.g., reduced potency in 4-Cl→4-F analogs) may arise from altered hydrogen bonding or steric hindrance .

Advanced Question: What strategies resolve contradictions in chiral purity when using this aldehyde in enantioselective C–C bond formation?

Answer:

- Prochirality Control : Use 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde as a prochiral template. The oriented crystal lattice of the achiral aldehyde directs enantioselective addition of diisopropylzinc, achieving >95% ee .

- Crystallography : Single-crystal X-ray analysis confirms absolute configuration post-synthesis .

- Troubleshooting : Low ee may result from impure starting materials or inadequate solvent polarity. Optimize with chiral HPLC (e.g., Chiralpak® AD-H column) .

Basic Question: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Hygroscopicity : Store under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Waste Management : Separate halogenated waste and consult certified disposal services to avoid environmental contamination .

- PPE : Use nitrile gloves and fume hoods to mitigate skin/eye irritation risks .

Advanced Question: How can computational modeling predict reactivity in nucleophilic substitution reactions at the 2- and 4-chloro positions?

Answer:

- DFT Calculations : Compare activation energies for Cl substitution at C2 vs. C4. For example, C4 is more reactive due to greater electron deficiency from the aldehyde group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) lower energy barriers for SNAr reactions .

- Experimental Validation : Synthesize 2-methoxy/4-methoxy analogs and compare kinetics via ¹H NMR monitoring .

Basic Question: Which solvents and crystallization methods improve purity during scale-up?

Answer:

- Solvent Pairing : Use chloroform for dissolution and hexanes for antisolvent crystallization .

- Temperature Gradients : Slow cooling from reflux (e.g., DMSO:H₂O 5:5) enhances crystal lattice integrity .

- Purity Assessment : Monitor by TLC (Rf ~0.4 in EtOAc:hexanes 1:1) and DSC (melting point >150°C) .

Advanced Question: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.